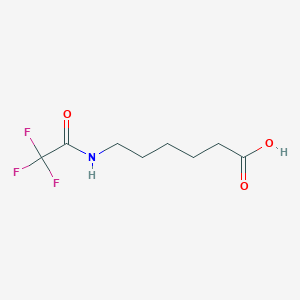

Acide 6-(N-trifluoroacétyl)aminocaproïque

Vue d'ensemble

Description

6-(Trifluoroacetamido)hexanoic acid (TFAA) is an organic compound belonging to the carboxylic acid family. It is a colorless, water-soluble solid with a molecular formula of C7H11F3NO3. It is a derivative of hexanoic acid and its structure is similar to that of trifluoroacetic acid (TFA). TFAA has been studied for its various biochemical and physiological effects, and it has been found to have a wide range of applications in scientific research.

Applications De Recherche Scientifique

Réactif de réticulation hétérobifunctionnel

“Acide 6-(N-trifluoroacétyl)aminocaproïque” est un réactif de réticulation hétérobifunctionnel réactif aux amines . Cela signifie qu’il peut être utilisé pour lier deux molécules différentes, généralement une protéine ou un peptide, par leurs groupes amines. Ceci est particulièrement utile en recherche biologique où la compréhension des interactions entre différentes molécules est cruciale.

Synthèse de précurseurs de nylon

Ce composé joue un rôle dans l’interconversion enzymatique de l’acide 6-aminocaproïque et de l’acide adipique, qui sont des précurseurs chimiques à valeur ajoutée clés dans l’industrie pharmaceutique, des solvants et des polyamides, y compris le nylon-6 et le nylon-6,6 . Cela fournit une voie de biosynthèse pratique et écologique pour chacun des précurseurs.

Bioconjugaison

En tant que réticulant hétérobifunctionnel, “this compound” peut être utilisé en bioconjugaison, une stratégie chimique pour former une liaison covalente stable entre deux molécules, dont au moins l’une est une biomolécule . Cela peut être utilisé dans la création de conjugués anticorps-médicaments ou d’autres bioconjugués à des fins thérapeutiques ou diagnostiques.

Analyse de la structure des protéines

Les propriétés de réticulation de “this compound” peuvent être utilisées dans l’analyse de la structure des protéines. En réticulant les protéines dans leur état natif, les chercheurs peuvent ensuite dénaturer la protéine et analyser les liaisons croisées pour obtenir des informations sur la structure et le repliement de la protéine .

Systèmes d’administration de médicaments

La capacité du composé à réticuler les biomolécules peut être utilisée dans le développement de systèmes d’administration de médicaments. Par exemple, il peut être utilisé pour réticuler des polymères dans la création de systèmes d’administration de médicaments à base d’hydrogel .

Biologie chimique

En biologie chimique, “this compound” peut être utilisé comme élément constitutif pour la synthèse de molécules complexes. Sa réactivité et sa stabilité dans des conditions biologiques en font un outil précieux dans ce domaine .

Mécanisme D'action

Target of Action

The primary target of 6-(N-Trifluoroacetyl)aminocaproic Acid is plasminogen , a precursor to plasmin . Plasmin is a proteolytic enzyme responsible for fibrinolysis, the process that breaks down fibrin clots .

Mode of Action

6-(N-Trifluoroacetyl)aminocaproic Acid acts as an antifibrinolytic agent . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This inhibition prevents the conversion of plasminogen to plasmin, reducing fibrinolysis and thus promoting clot formation .

Biochemical Pathways

The compound affects the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, it prevents the breakdown of fibrin, a protein that forms a meshwork for blood clots .

Pharmacokinetics

Aminocaproic acid, a related compound, is known to be distributed widely through intravascular and extravascular compartments, with minimal hepatic metabolism and urinary excretion . The onset of action is typically within 1 to 72 hours, and the elimination half-life is between 1 to 2 hours .

Result of Action

The primary result of the action of 6-(N-Trifluoroacetyl)aminocaproic Acid is the reduction of fibrinolysis , leading to the stabilization of fibrin clots . This can help control bleeding in various conditions, including hyperfibrinolysis-induced hemorrhage and postoperative hemorrhage .

Action Environment

The action of 6-(N-Trifluoroacetyl)aminocaproic Acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as suggested by the recommended storage temperature of -20°C for a related compound . Additionally, the compound’s action may be influenced by the presence of other substances in the body, such as blood clotting factors .

Propriétés

IUPAC Name |

6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO3/c9-8(10,11)7(15)12-5-3-1-2-4-6(13)14/h1-5H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUZMCXMRNWZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307556 | |

| Record name | 6-(Trifluoroacetamido)hexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

407-91-0 | |

| Record name | NSC192719 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Trifluoroacetamido)hexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

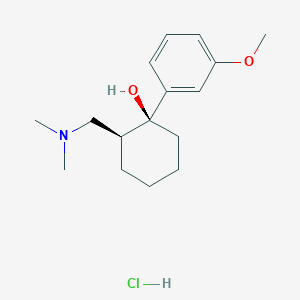

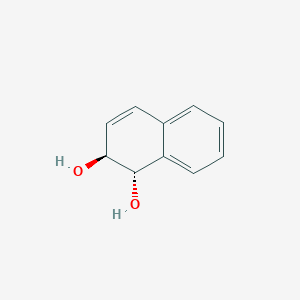

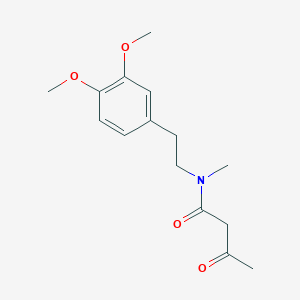

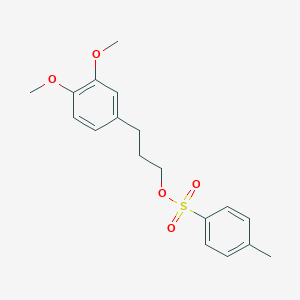

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15275.png)

![Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15276.png)